Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate is not well understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, which are responsible for causing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various studies. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to have a positive effect on the immune system, increasing the production of immune cells and improving the overall immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an ideal candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate. One potential direction is to study its potential applications in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent anti-inflammatory and analgesic properties make it an ideal candidate for studying the mechanisms of inflammation and pain. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate is a complex process that involves several steps. The first step involves the reaction of 4-(4-bromobenzoyl)benzoic acid with tetrahydrothiophene-3-carboxylic acid to produce 4-(4-bromobenzoyl)-2,5-dioxo-1,4,3-dithiazolidine. This intermediate is then reacted with 1,4-diazepane-1-carbonyl chloride to produce the final product.
Scientific Research Applications
Methyl 4-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-inflammatory and analgesic properties.
properties
IUPAC Name |
methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-23-18(22)15-5-3-14(4-6-15)17(21)20-9-2-8-19(10-11-20)16-7-12-24-13-16/h3-6,16H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIULBCEUFLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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